MAO-B Inhibition Potency of 5-(3-Azetidinyl)quinoline Relative to the Reference MAO-B Inhibitor Selegiline
5-(3-Azetidinyl)quinoline inhibits human recombinant MAO-B with an IC₅₀ of 530 nM, as measured in a fluorescence-based assay using kynuramine as substrate [1]. In contrast, the clinically used selective MAO-B inhibitor selegiline (deprenyl) exhibits an IC₅₀ of approximately 51 nM under similar in vitro conditions . This represents a ~10-fold lower potency for 5-(3-azetidinyl)quinoline, positioning it as a weaker MAO-B inhibitor but still a useful tool compound for probing MAO-B-related pathways without achieving full target saturation.
| Evidence Dimension | MAO-B inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 530 nM |
| Comparator Or Baseline | Selegiline (deprenyl): IC₅₀ = 51 nM |
| Quantified Difference | ~10-fold lower potency |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; 4-hydroxyquinoline formation measured by fluorescence |
Why This Matters
Knowing the exact potency differential enables researchers to select the appropriate compound for partial versus full MAO-B inhibition in mechanistic studies.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574). Inhibition of human recombinant MAO-B. IC₅₀ = 530 nM. Available from: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50585932 View Source
